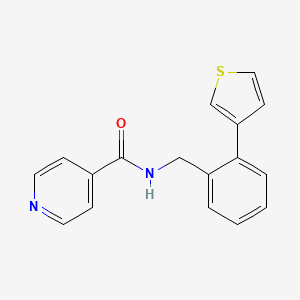

N-(2-(thiophen-3-yl)benzyl)isonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c20-17(13-5-8-18-9-6-13)19-11-14-3-1-2-4-16(14)15-7-10-21-12-15/h1-10,12H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDZYWBVDHSUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for N 2 Thiophen 3 Yl Benzyl Isonicotinamide

Synthetic Approaches to the Core Molecular Framework

The construction of the N-(2-(thiophen-3-yl)benzyl)isonicotinamide scaffold is a multi-step process that can be approached through various convergent or linear synthetic routes. Key to this process is the efficient synthesis of the three main components: the isonicotinamide (B137802) backbone, the functionalized thiophene (B33073) ring, and the benzyl (B1604629) moiety that links the thiophene to the isonicotinamide.

Isonicotinamide, the pyridine-4-carboxamide, forms a crucial part of the target molecule. The synthesis of this backbone and its precursors can be achieved through several methods. A common laboratory and industrial approach involves the partial hydrolysis of 4-cyanopyridine (B195900). google.com This reaction can be catalyzed by various acids or bases, with careful control of reaction conditions to prevent complete hydrolysis to isonicotinic acid. google.com For instance, using magnesium oxide as a catalyst in an aqueous medium at elevated temperatures allows for the conversion of 4-cyanopyridine to isonicotinamide with high efficiency. google.com

Alternatively, isonicotinamide can be prepared from isonicotinic acid. Isonicotinic acid itself can be synthesized through the oxidation of 4-methylpyridine (B42270) (γ-picoline). The resulting carboxylic acid can then be converted to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.com This activated acyl chloride can then be reacted with ammonia (B1221849) or an ammonia equivalent to furnish the desired isonicotinamide.

Enzymatic approaches are also gaining traction for the synthesis of nicotinic acid and its derivatives due to their high selectivity and mild reaction conditions. frontiersin.org These biocatalytic methods can offer a greener alternative to traditional chemical synthesis. frontiersin.org

Table 1: Selected Methods for Isonicotinamide Synthesis

| Starting Material | Key Reagents/Catalysts | Product | Key Features |

| 4-Cyanopyridine | H₂O, MgO | Isonicotinamide | High efficiency, controlled partial hydrolysis google.com |

| Isonicotinic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | Isonicotinamide | Two-step process via acyl chloride mdpi.com |

| 4-Methylpyridine | Oxidizing agent (e.g., KMnO₄) | Isonicotinic acid | Precursor synthesis |

| Tryptophan | Enzymes | Nicotinic Acid | Biosynthetic pathway frontiersin.org |

The thiophene moiety is a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. rsc.orgresearcher.life Its incorporation into the target molecule requires methods for its synthesis and functionalization. Classical approaches to constructing the thiophene ring include the Paal-Knorr and Gewald reactions, though these can sometimes require harsh conditions. nih.govderpharmachemica.com More modern methods often involve metal-catalyzed cross-coupling reactions or cyclization of functionalized alkynes. nih.govnih.gov

For the synthesis of this compound, a pre-functionalized thiophene, such as 3-bromothiophene (B43185) or 3-thienylboronic acid, is typically used. These can be coupled with a suitable benzyl precursor using transition-metal catalysis, such as Suzuki or Stille coupling reactions. The Suzuki coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a particularly versatile and widely used method for forming carbon-carbon bonds.

The functionalization of the thiophene ring itself can be achieved through electrophilic aromatic substitution reactions. Due to the electronic properties of the sulfur atom, thiophene is more reactive than benzene (B151609), with substitution occurring preferentially at the 2- and 5-positions. To achieve substitution at the 3- or 4-position, directing groups or specific synthetic strategies are often necessary.

The benzyl group serves as the linker between the thiophene and isonicotinamide components. The introduction of this moiety can be achieved through several synthetic strategies. One common approach involves the use of a pre-formed 2-(thiophen-3-yl)benzylamine. This key intermediate can be synthesized via a Suzuki coupling between 3-thienylboronic acid and 2-bromobenzonitrile, followed by reduction of the nitrile group to an amine.

Alternatively, the benzyl group can be introduced as a benzyl halide or a related electrophile. For instance, a Williamson ether synthesis can be used to form a benzyl ether, which can later be manipulated to form the desired C-C bond. organic-chemistry.org Another strategy involves the use of benzylating reagents like 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions. beilstein-journals.orgnih.gov Reductive amination of a corresponding benzaldehyde (B42025) with a suitable amine in the presence of a reducing agent is another efficient method for forming the benzyl-amine bond.

Table 2: Common Strategies for Benzyl Moiety Introduction

| Strategy | Key Reagents | Bond Formed | Notes |

| Suzuki Coupling | Pd catalyst, base | C(aryl)-C(aryl) | Forms the thiophene-benzyl bond researchgate.net |

| Nitrile Reduction | LiAlH₄, H₂, or other reducing agents | C-CH₂NH₂ | Converts a benzonitrile (B105546) to a benzylamine (B48309) |

| Reductive Amination | Aldehyde/ketone, amine, reducing agent (e.g., NaBH₃CN) | C-N | Forms the benzyl-amine bond |

| Williamson Ether Synthesis | Base, benzyl halide | C-O-C(benzyl) | Forms a benzyl ether as an intermediate organic-chemistry.org |

Targeted Derivatization for Systematic Structure-Activity Relationship (SAR) Exploration

To optimize the biological activity of this compound, systematic modifications of its structure are undertaken to explore the structure-activity relationship (SAR). This involves making targeted changes to the isonicotinamide pyridine (B92270) ring and the thiophene nucleus and evaluating the impact on the compound's bioactivity.

The pyridine ring of the isonicotinamide moiety offers several positions for modification to potentially enhance bioactivity. The introduction of various substituents can influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which may affect its ability to form hydrogen bonds or engage in other interactions.

Studies on other nicotinamide (B372718) derivatives have shown that the position and nature of substituents are critical for their biological activity. mdpi.com For instance, the introduction of amino and isopropyl groups on the phenyl ring of N-phenylnicotinamide derivatives was found to be crucial for their antifungal activity. mdpi.com Similar modifications to the pyridine ring of this compound could be explored.

SAR studies on other thiophene-containing compounds have demonstrated the importance of substituent patterns. For instance, in a series of thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position was found to enhance antioxidant and antibacterial activity compared to hydroxyl or methyl groups at the same position. nih.gov Such findings provide a rationale for exploring similar substitutions on the thiophene ring of this compound. The goal of these modifications is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov

Diversification of the Benzyl Linker and Phenyl Ring Substitutions

The molecular architecture of this compound offers significant opportunities for chemical derivatization, particularly through modifications to the benzyl linker and substitutions on the phenyl ring. These strategies are instrumental in exploring the structure-activity relationships (SAR) of this chemical scaffold.

Research into analogous structures, such as N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, has demonstrated the profound impact of substituents on the phenyl ring. mdpi.com The introduction of various electron-withdrawing groups (e.g., fluorine, chlorine, nitro groups) and electron-donating groups (e.g., methyl, methoxy (B1213986) groups) can modulate the electronic properties and steric profile of the molecule. mdpi.comtaylorandfrancis.commdpi.com For instance, in related heterocyclic compounds, altering the substitution pattern on a phenyl ring has been shown to significantly influence biological activity. taylorandfrancis.com The synthesis of these derivatives often involves the coupling of a carboxylic acid moiety with a correspondingly substituted aniline (B41778) or benzylamine. mdpi.comnih.gov

Diversification of the benzyl linker itself is another key strategy. While the methylene (B1212753) (-CH2-) bridge is a common structural motif, its replacement with more rigid or complex linkers can impose conformational constraints that may be beneficial for biological interactions. In related inhibitor designs, for example, the ester linker in a lead compound was replaced with a more metabolically stable amide linker. nih.gov Furthermore, incorporating the benzylamine nitrogen into a heterocyclic ring, such as a piperidine, is a documented approach to explore new chemical space. nih.govontosight.ai These modifications are typically achieved by utilizing different starting materials in the amide coupling step, for example, by replacing benzylamine with a substituted variant or a different amino-containing fragment.

The table below summarizes various substitutions made to the phenyl ring in analogous thieno[2,3-b]pyridine (B153569) carboxamide structures and their general synthetic approach.

| Substitution on Phenyl Ring | Example Substituent | General Synthetic Approach | Reference |

| Electron-Withdrawing Group | 4-Fluoro | Coupling of the core acid with 4-fluoroaniline. | mdpi.com |

| Electron-Withdrawing Group | 4-Chloro | Coupling of the core acid with 4-chloroaniline. | mdpi.com |

| Electron-Withdrawing Group | 4-Fluoro-2-nitro | Coupling of the core acid with 4-fluoro-2-nitroaniline. | mdpi.com |

| Electron-Donating Group | para-CH3 | Reaction with a para-methyl substituted benzylamine. | mdpi.com |

| Electron-Donating Group | meta-OCH3 | Reaction with a meta-methoxy substituted benzylamine. | mdpi.com |

Spectroscopic and Chromatographic Techniques for Purity and Structural Confirmation

A combination of sophisticated spectroscopic and chromatographic methods is essential to unequivocally confirm the chemical structure of this compound and its derivatives, as well as to assess their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation. nih.govipb.pt

¹H NMR spectra provide detailed information about the electronic environment of protons in the molecule. For analogous N-(thiophen-2-yl) nicotinamide derivatives, characteristic signals are observed: the amide proton (CONH) typically appears as a broad singlet at a downfield chemical shift (δ > 12 ppm), while protons on the pyridine, thiophene, and phenyl rings resonate in the aromatic region (δ 7-9 ppm). mdpi.com Protons of a methyl group on the thiophene ring would appear as a singlet around δ 2.5 ppm. mdpi.com

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the structure. researchgate.net For related structures, signals for the amide carbonyl carbon are found around δ 163 ppm, with aromatic carbons appearing between δ 98-155 ppm. mdpi.com

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of proton and carbon signals, especially in complex derivatives. ipb.ptnih.gov Dynamic NMR studies may also reveal the presence of rotamers due to the restricted rotation around the amide C-N bond, which can lead to the duplication of certain NMR signals at room temperature. researchgate.netnih.gov

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is critical for confirming the elemental composition of the synthesized compounds. researchgate.net HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula by comparing the experimental mass to the calculated mass. mdpi.com

Infrared (IR) Spectroscopy is used to identify key functional groups. The presence of the amide is confirmed by characteristic N-H stretching vibrations (around 3200-3300 cm⁻¹) and a strong C=O stretching vibration (around 1650 cm⁻¹). mdpi.commdpi.com

Chromatographic Techniques are vital for monitoring reaction progress, purifying the final product, and determining its purity.

Thin-Layer Chromatography (TLC) is routinely used to monitor the completion of synthetic reactions. mdpi.com

Column Chromatography on silica (B1680970) gel is the standard method for purifying the crude product, typically using a solvent system such as petroleum ether and ethyl acetate (B1210297). mdpi.com

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the final purity of the compound. mdpi.com Reversed-phase columns (e.g., C8 or C18) with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution are commonly employed for the analysis of nicotinamide-related compounds. mdpi.comnih.gov

The following table summarizes the key analytical techniques used for characterization.

| Technique | Purpose | Typical Observations/Parameters for Analogous Compounds | Reference |

| ¹H NMR | Structural Elucidation | Amide CONH (δ > 12 ppm); Aromatic protons (δ 7-9 ppm). | mdpi.com |

| ¹³C NMR | Structural Elucidation | Amide C=O (δ ~163 ppm); Aromatic carbons (δ 98-155 ppm). | mdpi.com |

| HRMS | Molecular Formula Confirmation | Provides exact mass measurement to confirm elemental composition. | mdpi.comresearchgate.net |

| IR Spectroscopy | Functional Group Identification | N-H stretch (~3250 cm⁻¹), C=O stretch (~1650 cm⁻¹). | mdpi.commdpi.com |

| HPLC | Purity Assessment | Reversed-phase columns (C8, C18) with acetonitrile/water or methanol/buffer mobile phases. | mdpi.comnih.gov |

| TLC/Column | Reaction Monitoring/Purification | Silica gel stationary phase with petroleum ether/ethyl acetate mobile phase. | mdpi.com |

Elucidation of Molecular Mechanisms and Biological Target Identification for N 2 Thiophen 3 Yl Benzyl Isonicotinamide

Investigation of Specific Molecular Targets and Biological Pathways

Comprehensive screening of N-(2-(thiophen-3-yl)benzyl)isonicotinamide against a panel of known drug targets is necessary to elucidate its mechanism of action. The following subsections outline the areas where research is needed.

Enzyme Inhibition and Activation Studies (e.g., RAF Kinase, HDAC, GLS-1, Nitric Oxide Synthase Isoforms)

Currently, there is no published data detailing the inhibitory or activatory effects of this compound on key enzymes such as RAF kinases, histone deacetylases (HDACs), glutaminase-1 (GLS-1), or nitric oxide synthase (NOS) isoforms. While structurally related compounds have been investigated as modulators of such enzymes, the specific activity profile of this compound is unknown. Future research endeavors should include in vitro enzymatic assays to determine if this compound interacts with these or other enzymatic targets.

Receptor Interaction Profiling and Modulatory Effects

Information regarding the interaction of this compound with cellular receptors is not available in the current body of scientific literature. Receptor binding assays and functional assays are required to profile the compound against a wide range of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, to identify any potential modulatory effects.

Quantification of Ligand-Protein Binding Affinity and Selectivity

Without an identified molecular target, data on the binding affinity (e.g., Kd, Ki, IC50) and selectivity of this compound for any specific protein is unavailable. Once a primary target is identified, biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays will be crucial to quantify the affinity and selectivity of the ligand-protein interaction.

Cellular and Biochemical Assays for Functional Efficacy Determination

The functional effects of this compound in cellular and biochemical contexts have not been reported. Following the identification of a molecular target, cell-based assays measuring downstream signaling events, gene expression changes, or other relevant phenotypic outcomes will be essential to determine the compound's functional efficacy and cellular mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Thiophen 3 Yl Benzyl Isonicotinamide Analogs

Identification of Key Pharmacophoric Elements Critical for Biological Activity

Based on the analysis of structurally related compounds, the core scaffold of N-(2-(thiophen-3-yl)benzyl)isonicotinamide can be dissected into several key pharmacophoric elements that are likely crucial for its biological activity. These elements are the isonicotinamide (B137802) moiety, the thiophene (B33073) ring, the central benzyl (B1604629) group, and the amide linker.

The isonicotinamide moiety is a well-established pharmacophore in numerous biologically active compounds. The pyridine (B92270) ring can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and cation-pi interactions, which are critical for target binding. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common feature in ligand-receptor interactions.

The central benzyl group serves as a linker that positions the thiophene and isonicotinamide moieties in a specific spatial orientation. The flexibility of the benzyl group allows the molecule to adopt various conformations, which can be crucial for fitting into the binding pocket of a target protein. The aromatic nature of the benzyl ring itself can also contribute to binding through hydrophobic and aromatic interactions.

The amide linker is a critical hydrogen-bonding element. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The planarity of the amide bond also imposes certain conformational constraints on the molecule, which can influence its binding geometry. In studies of N-benzylnicotinamide, the amide group's orientation relative to the pyridine ring was noted to be a significant structural feature. researchgate.net

Influence of Substituent Positioning and Electronic Characteristics on Potency and Target Selectivity

The potency and selectivity of this compound analogs are expected to be highly sensitive to the nature and position of substituents on both the thiophene and isonicotinamide rings.

Substituents on the Thiophene Ring: The electronic properties of substituents on the thiophene ring can significantly modulate the electron density of the ring system, thereby influencing its interaction with biological targets. In a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, the introduction of various substituents on the thiophene ring led to a range of fungicidal activities. For instance, the presence of a cyano group at the 3-position and a methyl group at the 4-position of the thiophene ring, as seen in some of the more active analogs, highlights the importance of specific substitution patterns. nih.govnih.govresearchgate.net

The following table illustrates the effect of substituents on the fungicidal activity of some N-(thiophen-2-yl) nicotinamide analogs against cucumber downy mildew (CDM).

| Compound ID | Substituents on Thiophene Ring | EC50 (mg/L) against CDM |

| 4a | 3-CN, 4-CH3, 5-COOC2H5 | 4.69 |

| 4f | 3-CN, 4-CH3, 5-COOC2H5 | 1.96 |

Data extracted from studies on analogous N-(thiophen-2-yl) nicotinamide derivatives and presented for illustrative purposes. nih.gov

Substituents on the Pyridine Ring: Similarly, modifications to the isonicotinamide ring can have a profound impact on biological activity. Electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen and the hydrogen-bonding capacity of the amide group. In studies of other nicotinamide derivatives, the introduction of substituents on the pyridine ring has been shown to be a key strategy for optimizing potency and selectivity for various targets, such as histone deacetylases and glycogen (B147801) synthase kinase-3. researchgate.net For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of electron-withdrawing groups on an adjacent phenyl ring was found to influence their inhibitory activity. mdpi.com

Conformational Analysis and its Implications for Ligand-Target Recognition

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. The molecule possesses several rotatable bonds, leading to a degree of conformational flexibility.

The angle of rotation around the bond connecting the thiophene and benzyl rings.

The angle of rotation around the bond connecting the benzyl ring and the amide nitrogen.

The angle of rotation around the bond connecting the carbonyl carbon and the pyridine ring.

Stereochemical Considerations and Enantiomeric Activity Differences in Compound Series

The parent compound, this compound, is achiral. However, the introduction of substituents could lead to the formation of stereoisomers with potentially different biological activities.

Chiral Centers: The introduction of a substituent on the methylene (B1212753) carbon of the benzyl linker would create a chiral center, leading to a pair of enantiomers. These enantiomers could exhibit different potencies and selectivities due to the stereospecific nature of ligand-receptor interactions. In a study of constrained 5-((3-amidobenzyl)oxy)nicotinamides, the stereochemistry of the linker was shown to be a critical factor influencing their inhibitory activity. nih.gov

Atropisomerism: If bulky substituents are introduced at the positions ortho to the bond connecting the thiophene and benzyl rings, rotation around this bond could be restricted. This could lead to the existence of stable atropisomers, which are enantiomers that can be isolated. Such enantiomers would likely exhibit different biological profiles, as their distinct three-dimensional shapes would lead to different interactions with a chiral biological target.

While no specific data on the enantiomeric activity of this compound analogs is available, the principles of stereochemistry in drug action suggest that if chiral analogs were to be synthesized, it would be crucial to separate and evaluate the individual enantiomers to identify the more active and selective isomer.

Computational Chemistry and Molecular Modeling Applications in the Research of N 2 Thiophen 3 Yl Benzyl Isonicotinamide

Molecular Docking and Predictive Modeling of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as N-(2-(thiophen-3-yl)benzyl)isonicotinamide, and its protein target.

In a significant study, this compound, identified as the most potent compound in a series of newly designed nicotinamide (B372718) derivatives, was subjected to in silico docking studies to explore its interaction with the active site of VEGFR-2. mdpi.com The primary goal was to understand the structural basis of its inhibitory activity. The docking simulations revealed a high affinity and a favorable binding mode for the compound within the VEGFR-2 active site. mdpi.com

The analysis of the docking results showed that the compound establishes several key interactions with the amino acid residues of the receptor. The nicotinamide moiety, a critical part of the molecule, was observed to form hydrogen bonds with the backbone of key residues in the hinge region of the kinase domain, such as Cys917. The thiophene (B33073) and benzyl (B1604629) groups occupied adjacent hydrophobic pockets, forming van der Waals and hydrophobic interactions with residues like Val846, Ala864, and Val914. semanticscholar.org These interactions are crucial for stabilizing the ligand-protein complex and are characteristic of potent VEGFR-2 inhibitors. mdpi.comsemanticscholar.org

The binding energy, a quantitative measure of the affinity between the ligand and the protein, was calculated to be significantly low, indicating a strong and stable interaction. mdpi.com This computational prediction correlates well with the experimentally determined high inhibitory activity (IC50 = 77.02 nM) of the compound against VEGFR-2. mdpi.com

| Parameter | Finding | Significance |

|---|---|---|

| Target Protein | VEGFR-2 Kinase Domain | Key receptor in angiogenesis, a target for anti-cancer therapy. mdpi.com |

| Binding Affinity (Energy Score) | High affinity, favorable binding energy. mdpi.com | Predicts strong and stable binding to the target. mdpi.com |

| Key Hydrogen Bond Interactions | Nicotinamide moiety with hinge region residues (e.g., Cys917). mdpi.comsemanticscholar.org | Anchors the inhibitor in the ATP-binding site. semanticscholar.org |

| Key Hydrophobic Interactions | Thiophene and benzyl groups with hydrophobic pocket residues (e.g., Val846, Ala864). semanticscholar.org | Contributes to the overall binding stability and potency. semanticscholar.org |

Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational behavior and stability of the complex over time. Following the promising results from docking studies, this compound was subjected to MD simulations in complex with VEGFR-2. mdpi.com

The simulations, typically run for tens or hundreds of nanoseconds, demonstrated that the compound remains stably bound within the active site of VEGFR-2 throughout the simulation period. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms showed minimal fluctuations, confirming the stability of the complex. mdpi.com

Furthermore, root-mean-square fluctuation (RMSF) analysis was used to identify the flexibility of individual amino acid residues. The results indicated that the residues in the active site that interact with the compound exhibited reduced fluctuations compared to their unbound state, suggesting that the binding of the inhibitor stabilizes the active site conformation. mdpi.com

To further quantify the binding affinity, Molecular Mechanics/Generalized Born Surface Area (MM-PBSA) calculations were performed on the MD simulation trajectories. This method provides a more accurate estimation of the binding free energy by considering solvation effects. The MM-PBSA results corroborated the docking studies, confirming a highly favorable binding free energy for the this compound-VEGFR-2 complex. mdpi.com These comprehensive in silico studies, combining docking and MD simulations, strongly supported the compound as a potent and stable inhibitor of VEGFR-2. mdpi.com

| Analysis | Observation | Interpretation |

|---|---|---|

| Complex Stability (RMSD) | Low and stable RMSD values for the ligand and protein backbone over the simulation time. mdpi.com | The ligand-protein complex is stable and does not dissociate. mdpi.com |

| Residue Flexibility (RMSF) | Reduced fluctuations for active site residues interacting with the ligand. mdpi.com | The inhibitor binding stabilizes the conformation of the active site. mdpi.com |

| Binding Free Energy (MM-PBSA) | Favorable binding free energy calculated from the simulation trajectory. mdpi.com | Confirms high binding affinity, accounting for dynamic and solvent effects. mdpi.com |

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Descriptors

Information not available in the provided sources.

Quantitative Structure-Activity Relationship (QSAR) Development and Predictive Modeling

Information not available in the provided sources.

In Silico Screening and De Novo Design of Novel Analogs

The discovery of this compound was the result of a rational drug design strategy. mdpi.com This process can be considered a form of de novo design, where new molecules are conceived based on the known pharmacophoric features required for activity against a specific biological target. The design of this and related nicotinamide derivatives was based on the essential structural features of known VEGFR-2 inhibitors. mdpi.com

The design strategy involved incorporating four key pharmacophoric elements:

A hydrogen bond acceptor/donor region (the nicotinamide core).

A central hydrophobic linker.

An additional hydrogen bond donor/acceptor site.

A terminal hydrophobic region (the thiophene-benzyl moiety).

By computationally assembling these features and performing bioisosteric modifications, a new series of compounds was designed with the aim of achieving high potency and specificity for VEGFR-2. mdpi.com The successful identification of this compound as a highly active compound validates this in silico-guided design approach. The detailed understanding of its binding mode, derived from docking and MD simulations, provides a solid foundation for the future de novo design of even more potent and selective analogs with improved pharmacological properties. mdpi.com

Preclinical Pharmacological Profiling and Drug Metabolism Studies of N 2 Thiophen 3 Yl Benzyl Isonicotinamide

In Vitro Metabolic Stability and Biotransformation Assessments (e.g., Liver Microsomal Stability)

Information regarding the in vitro metabolic stability of N-(2-(thiophen-3-yl)benzyl)isonicotinamide in liver microsomes is not publicly available. This type of study is crucial in early drug discovery to predict the metabolic clearance of a compound. The assessment typically involves incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) and measuring the rate of its disappearance over time. Key parameters determined from these studies include the half-life (t½) and intrinsic clearance (CLint), which help in forecasting the compound's stability in the body.

Evaluation of In Vitro Permeability and Cellular Transport Mechanisms

No public data exists on the in vitro permeability of this compound. These evaluations, commonly conducted using cell-based assays like the Caco-2 permeability model, are used to predict the oral absorption of a drug candidate. The apparent permeability coefficient (Papp) is a key metric derived from these studies, classifying compounds as having low, moderate, or high permeability.

Determination of Kinetic Aqueous Solubility and pH Dependency

Specific data on the kinetic aqueous solubility and pH dependency of this compound could not be located. The solubility of a compound is a critical physicochemical property that influences its absorption and bioavailability. Determining solubility at different pH values is important because the pH of the gastrointestinal tract varies, which can significantly impact the dissolution and subsequent absorption of an orally administered drug.

Preclinical Research Data Unavailable for this compound

Following a comprehensive search of scientific literature and databases, no specific preclinical data regarding the therapeutic potential of the chemical compound this compound was found. The stringent requirement to focus solely on this exact compound and adhere to a detailed outline concerning its oncological and antimicrobial properties could not be met due to the absence of published research in these areas.

The requested article structure included detailed subsections on in vitro cytotoxicity, in vivo efficacy in cancer models, and various antimicrobial metrics. Extensive searches for this specific compound did not yield any studies presenting data on its antiproliferative activities against human cancer cell lines or its efficacy in animal models of cancer.

Similarly, there is no available information on the antimicrobial profile of this compound. This includes a lack of data on its minimum inhibitory concentrations (MIC) against bacterial or fungal pathogens, investigations into its potential mechanisms of antimicrobial action, or its effectiveness against drug-resistant microbial strains.

While research exists for structurally related compounds containing thiophene (B33073), benzyl (B1604629), and isonicotinamide (B137802) moieties, the explicit instruction to exclude any information not directly pertaining to this compound prevents the inclusion of such data. Therefore, the generation of a scientifically accurate article adhering to the provided outline is not possible at this time.

Therapeutic Potential and Preclinical Efficacy in Disease Models

Antimicrobial Research (Antibacterial, Antifungal)

Antifungal Efficacy in Agricultural Disease Models (e.g., Plant Pathogens)

The nicotinamide (B372718) and thiophene (B33073) moieties are key components in the development of novel fungicides for crop protection. nih.govmdpi.com Research into a series of N-(thiophen-2-yl) nicotinamide derivatives has shown promising fungicidal activity against significant plant pathogens. nih.govnih.gov In greenhouse bioassays, these compounds were tested against cucumber downy mildew (Pseudoperonospora cubensis). nih.gov

Notably, two derivatives, compound 4a and compound 4f, exhibited excellent fungicidal activities. nih.govresearchgate.net Their efficacy, measured by the half-maximal effective concentration (EC₅₀), was significantly higher than that of commercial fungicides diflumetorim (B165605) and flumorph (B1672888). nih.gov

In a 2021 field trial, a 10% EC formulation of compound 4f demonstrated superior control efficacies against cucumber downy mildew compared to the commercial fungicides flumorph and mancozeb. nih.gov These findings suggest that the N-(thiophen-yl) nicotinamide scaffold is a significant lead structure for developing new fungicides to control oomycete diseases in agriculture. nih.govmdpi.com

| Compound | EC₅₀ (mg/L) vs. P. cubensis | Field Efficacy (at 100 mg/L) | Field Efficacy (at 200 mg/L) |

|---|---|---|---|

| Compound 4a | 4.69 | N/A | N/A |

| Compound 4f | 1.96 | 70% | 79% |

| Diflumetorim (Commercial Fungicide) | 21.44 | N/A | N/A |

| Flumorph (Commercial Fungicide) | 7.55 | N/A | 56% |

| Mancozeb (Commercial Fungicide) | N/A | N/A | 76% (at 1000 mg/L) |

Anti-inflammatory and Immunomodulatory Investigations in Preclinical Models

The structural motifs within N-(2-(thiophen-3-yl)benzyl)isonicotinamide are found in compounds investigated for anti-inflammatory and immunomodulatory properties. Thiophene derivatives have been noted for their anti-inflammatory potential, which may be linked to the inhibition of the NF-κB (nuclear factor-κB) pathway. mdpi.com This pathway is crucial in regulating the expression of pro-inflammatory cytokines. mdpi.com Studies have shown that certain thiophenes can inhibit the production of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), key mediators of inflammation. mdpi.com

Plant-derived immunomodulators are of growing interest for their potential to modulate the immune system with fewer side effects than traditional cytotoxic drugs. nih.govresearchgate.net These compounds often work by inhibiting pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Polyphenolic compounds, for instance, can regulate immunity by interfering with immune cell regulation and inactivating key inflammatory signaling pathways like NF-κB. mdpi.com The isonicotinamide (B137802) portion of the target molecule is a derivative of nicotinic acid, a compound also involved in various biological activities. nih.gov While direct studies on the immunomodulatory effects of this compound are not detailed in the available literature, the known activities of its constituent parts suggest a potential for modulating inflammatory responses.

Research into Neurological and Central Nervous System (CNS) Activities (e.g., Anticonvulsant, Neuronal Nitric Oxide Synthase Inhibition)

Compounds containing thiophene, benzyl (B1604629), and isonicotinamide structures have been independently evaluated for a range of CNS activities, including anticonvulsant effects. nih.gov The thiophene scaffold is considered a promising entity for developing agents with CNS activity. nih.gov

A study on isonicotinic acid benzylamide (iso-Nic-BZA), a compound with a similar N-benzyl nicotinamide core, demonstrated clear anticonvulsant action against maximal electroshock-induced seizures in mice, with an ED₅₀ value of 70.6 mg/kg. nih.gov This compound was also effective against seizures induced by various chemical convulsants like AMPA, bicuculline, kainic acid, and pentylenetetrazole. nih.gov Further research on N-benzyl-2-acetamidopropionamide derivatives also identified highly potent anticonvulsant activity in maximal electroshock seizure tests in both mice and rats. nih.gov Specifically, the (R)-stereoisomer of one derivative showed a potent ED₅₀ of 4.5 mg/kg. nih.gov

Additionally, the thiophene moiety is a key feature in inhibitors of neuronal nitric oxide synthase (nNOS). nih.govnih.gov Overproduction of nitric oxide by nNOS is associated with several neurodegenerative diseases, making selective nNOS inhibition a significant therapeutic goal. nih.govnih.gov Thiophene-2-carboximidamide derivatives have been developed as potent and selective nNOS inhibitors, with some showing promise in preclinical models of neuropathic pain and migraine. nih.govnih.gov

| Compound Class/Derivative | Test Model | ED₅₀ (Median Effective Dose) | Species |

|---|---|---|---|

| Isonicotinic acid benzylamide (iso-Nic-BZA) | Maximal Electroshock Seizure (MES) | 70.6 mg/kg | Mice |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Maximal Electroshock Seizure (MES) | 4.5 mg/kg | Mice |

| N-benzyl-2-acetamido-3-methoxypropionamide | Maximal Electroshock Seizure (MES) | 3.9 mg/kg (oral) | Rats |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Maximal Electroshock Seizure (MES) | 17.3 mg/kg | Mice |

Exploration of Other Emerging Therapeutic Applications (e.g., Antidiabetic, Antiparasitic)

The structural components of this compound are also found in molecules explored for other therapeutic uses, including antiparasitic and antidiabetic applications.

In the realm of antiparasitic research, benzimidazole (B57391) derivatives, which are structurally distinct but share the feature of being heterocyclic aromatic compounds, have shown activity against various parasites. nih.gov For instance, a series of N-benzyl-1H-benzimidazol-2-amines were found to be active against Leishmania mexicana. nih.gov

Regarding antidiabetic potential, compounds incorporating a 2-thiohydantoin (B1682308) scaffold, which can be substituted at various positions, have demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to glucose metabolism. nih.gov One study identified a 1,3,5-trisubstituted-thiohydantoin derivative with potent α-glucosidase inhibitory activity (IC₅₀ = 5.76 µg/mL), comparable to the commercial drug Acarbose. nih.gov The presence of thiophene and other heterocyclic systems in various molecular scaffolds continues to be an area of active investigation for new antidiabetic agents.

Future Directions and Unaddressed Research Gaps

Design and Synthesis of Next-Generation Analogs with Optimized Pharmacological Profiles

A significant area for future research lies in the design and synthesis of next-generation analogs of N-(2-(thiophen-3-yl)benzyl)isonicotinamide. The goal is to create derivatives with optimized pharmacological profiles, including enhanced potency, selectivity, and improved pharmacokinetic properties. This can be achieved through a systematic exploration of the structure-activity relationships (SAR) of the core scaffold.

Drawing inspiration from research on related nicotinamide (B372718) derivatives, several strategies can be employed. For instance, studies on N-(thiophen-2-yl) nicotinamide derivatives have demonstrated that modifications on both the pyridine (B92270) and thiophene (B33073) rings can significantly influence their biological activity. mdpi.comresearchgate.netnih.govnih.gov A similar approach could be applied to this compound.

Table 1: Potential Modification Sites and Rationale for Analog Design

| Structural Component | Potential Modifications | Rationale for Optimization |

| Isonicotinamide (B137802) Ring | Substitution with electron-donating or electron-withdrawing groups. | To modulate binding affinity and selectivity for the target protein. |

| Benzyl (B1604629) Linker | Introduction of alkyl groups or conformational constraints. | To improve metabolic stability and alter spatial orientation for better target engagement. |

| Thiophene Ring | Substitution at various positions, or replacement with other heterocyclic systems. | To explore the impact on biological activity and physicochemical properties. |

A structure-based drug design approach, if the biological target is known, would be invaluable. nih.govnih.govresearchgate.net Computational modeling and docking studies could predict the binding modes of potential analogs, guiding the synthetic efforts towards compounds with a higher probability of success. The synthesis of a focused library of analogs, followed by rigorous biological evaluation, will be crucial to elucidate the SAR and identify lead candidates for further development. nih.govmdpi.com

Investigation of Combination Therapy Strategies in Preclinical Disease Models

An important and currently unaddressed research gap is the evaluation of this compound in combination with other therapeutic agents. Combination therapy is a cornerstone of modern medicine, often leading to synergistic effects, reduced drug resistance, and improved therapeutic outcomes. nih.gov

Preclinical studies in relevant disease models are necessary to identify potential synergistic interactions. For example, in the context of cancer, combining this compound with existing chemotherapeutic agents or targeted therapies could enhance anti-tumor efficacy. Research on the combination of benzyl isothiocyanate and sorafenib (B1663141) has shown promise in preclinical models of triple-negative breast cancer, highlighting the potential of combination strategies. nih.gov

Future research should involve:

In vitro screening: Assessing the effects of this compound in combination with a panel of approved drugs on relevant cell lines.

In vivo studies: Evaluating promising combinations in animal models of disease to confirm efficacy and assess any potential for increased toxicity.

These studies will be instrumental in defining the clinical positioning of this compound and identifying patient populations that may benefit most from combination treatment regimens.

Research into Novel Drug Delivery Systems for Enhanced Therapeutic Outcomes

The therapeutic efficacy of this compound could be significantly enhanced through the development of novel drug delivery systems. dovepress.com Such systems can improve solubility, increase bioavailability, prolong circulation time, and enable targeted delivery to the site of action, thereby maximizing therapeutic effects while minimizing systemic side effects.

Lipid-based nanoparticles (LNPs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), represent a promising avenue for the delivery of hydrophobic compounds. sci-hub.semdpi.commdpi.com These carriers are biocompatible, biodegradable, and can encapsulate drugs to protect them from premature degradation. nih.gov The use of thiophene-based lipids in nanoparticle formulations has been explored for mRNA delivery, suggesting a potential for similar scaffolds in small molecule delivery. nih.gov

Table 2: Potential Novel Drug Delivery Systems for this compound

| Delivery System | Potential Advantages |

| Lipid Nanoparticles (LNPs) | Improved solubility and bioavailability, protection from degradation, potential for targeted delivery. sci-hub.semdpi.comnih.gov |

| Polymeric Nanoparticles | Controlled and sustained release, tunable physicochemical properties. |

| Liposomes | Encapsulation of both hydrophilic and hydrophobic drugs, biocompatibility. nih.gov |

Future research in this area should focus on the formulation and characterization of this compound-loaded nanoparticles. In vitro and in vivo studies will be necessary to evaluate the release kinetics, stability, and therapeutic efficacy of these formulations compared to the free compound. nih.gov The development of a targeted delivery system, for instance by functionalizing the nanoparticle surface with specific ligands, could further enhance the therapeutic index of this compound. dovepress.com

Q & A

Q. What are the recommended synthetic routes for N-(2-(thiophen-3-yl)benzyl)isonicotinamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, a nucleophilic substitution or Buchwald-Hartwig amination between isonicotinoyl chloride derivatives and a thiophene-containing benzylamine intermediate. Key steps include:

- Use of coupling agents (e.g., EDCI/HOBt) in anhydrous DMF under nitrogen atmosphere.

- Catalytic systems like Pd(OAc)₂/Xantphos for C–N bond formation.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Optimization: Adjusting molar ratios (e.g., 1:1.2 amine:acyl chloride), temperature (60–80°C), and reaction time (12–24 hrs). Monitor progress via TLC or HPLC .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene protons at δ 7.2–7.4 ppm, benzyl CH₂ at δ 4.5–4.7 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~337.12).

- HPLC : Purity assessment (≥95%) using C18 columns (acetonitrile/water mobile phase) .

- X-ray Crystallography : For absolute configuration determination (if crystalline) using SHELXL software .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases (PDE4) using fluorogenic substrates.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Targeted binding : Surface plasmon resonance (SPR) to measure affinity for receptors like adenosine A₂A .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict electronic properties and binding interactions of this compound?

- Methodological Answer :

- Functional selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate HOMO/LUMO energies and electrostatic potential maps .

- Docking studies : Autodock Vina or Schrödinger Suite for protein-ligand interaction profiling (e.g., π-π stacking with Tyr residues, hydrogen bonding via amide groups) .

- Validation : Compare computed vs. experimental UV-Vis spectra (TD-DFT) .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Case example : If DFT suggests strong PDE4 inhibition but in vitro assays show low activity:

Re-evaluate solvation effects in simulations (e.g., COSMO-RS model).

Test metabolite stability (e.g., CYP450-mediated degradation via LC-MS).

Explore allosteric binding modes using molecular dynamics (MD) simulations .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the benzyl and thiophene moieties?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogenated benzyl (e.g., 4-Cl, 3-CF₃) or thiophene-substituted (e.g., 2-methyl) groups.

- Biological evaluation : Rank analogs by IC₅₀ in target assays (see table below).

- Statistical analysis : Use Hansch analysis to correlate logP with activity .

| Analog Substituent | logP | PDE4 IC₅₀ (nM) |

|---|---|---|

| Parent compound | 3.2 | 450 |

| 4-Cl-benzyl | 3.8 | 220 |

| 3-CF₃-benzyl | 4.1 | 180 |

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

- Methodological Answer :

- Crystallization issues : Low solubility in common solvents. Mitigation: Use vapor diffusion with DMSO/ethanol mixtures.

- Twinned crystals : Apply SHELXD for structure solution and Olex2 for refinement .

- Disorder modeling : Use PART instructions in SHELXL to resolve overlapping thiophene and benzyl groups .

Data-Driven Research Questions

Q. How can researchers design a robust protocol for stability studies under physiological conditions?

- Methodological Answer :

- Conditions : Incubate compound in PBS (pH 7.4) at 37°C for 24–72 hrs.

- Analysis : LC-MS to detect degradation products (e.g., hydrolysis of amide bond).

- Kinetics : Calculate half-life (t₁/₂) using first-order decay models .

Q. What statistical methods are appropriate for analyzing dose-response data in target validation studies?

- Methodological Answer :

- Nonlinear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism.

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Error propagation : Report 95% confidence intervals for IC₅₀ values .

Q. How can synergistic effects with co-administered therapeutics be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.